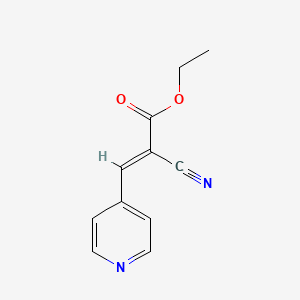

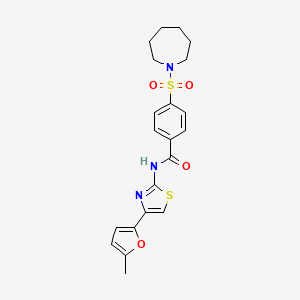

![molecular formula C13H9F3N2O B2359960 2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile CAS No. 325139-63-7](/img/structure/B2359960.png)

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile, also known as TFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. TFAA is a nitrile derivative of acetophenone, and it has been used in various scientific studies due to its unique properties.

Applications De Recherche Scientifique

Efficient Preparation of Homoallylamines and α-Aminonitriles

- A range of N-aryl-N-[1-furyl(thienyl)but-3-enyl]amines and 2-(N-arylmethylamino)-2-furyl(thienyl)acetonitriles have been synthesized using an indium-mediated Barbier-type reaction. These compounds have diverse applications in organic synthesis and were characterized by advanced spectroscopic techniques (Méndez & Kouznetsov, 2008).

Photophysical Properties

Ab Initio Study of Solvents Effects on Photophysical Properties

- The photophysical properties of some 3-hydroxychromones and 3-hydroxyquinolones derivatives, including those with furyl groups, have been investigated in different solvents. The study reveals interesting behaviors such as dual emission bands due to excited state intramolecular proton transfer, suggesting potential applications in the field of fluorescence and sensing (Ndongo et al., 2018).

Ligand Isomerization in Metal Complexes

Role of Axial Donors in Ligand Isomerization Processes

- The ligand isomerization processes of quadruply bonded dimolybdenum(II) complexes, including those with furyl groups, were studied. This research provides insights into the complex chemistry of metal-ligand interactions and the influence of different donors on the isomerization processes (Majumdar et al., 2008).

Applications in DNA Research

Development of Environmentally Sensitive Fluorescent Nucleosides

- Fluorescent dyes with furyl groups have been developed and show promising applications in DNA research due to their environment-sensitive properties. The synthesized compounds exhibit increased brightness and ratiometric responses to solvent polarity, making them highly relevant for labeling and sensing interactions in nucleic acids (Barthes et al., 2015).

Chemistry of Thiosemicarbazones

Synthesis and Evaluation of Thiosemicarbazones for Anion Recognition

- A family of heterocyclic thiosemicarbazone dyes containing furyl groups was synthesized and characterized. The study explored their response in the presence of selected anions, demonstrating their potential as chemosensors for anion recognition (Santos-Figueroa et al., 2011).

Propriétés

IUPAC Name |

2-(furan-2-yl)-2-[4-(trifluoromethyl)anilino]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O/c14-13(15,16)9-3-5-10(6-4-9)18-11(8-17)12-2-1-7-19-12/h1-7,11,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPMZKCTOCRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C#N)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

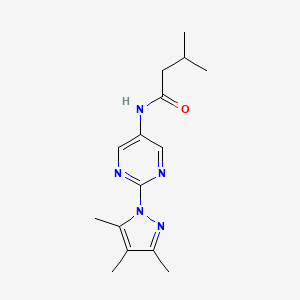

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)

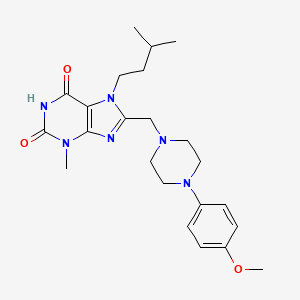

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)

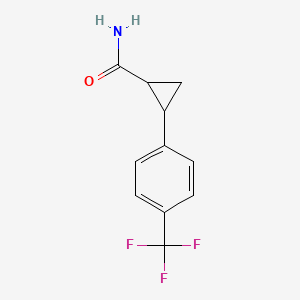

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)